molecular formula C10H16INO2 B12697049 (2,3-Dihydroxybenzyl)trimethylammonium iodide CAS No. 1972-59-4

(2,3-Dihydroxybenzyl)trimethylammonium iodide

Cat. No.: B12697049
CAS No.: 1972-59-4
M. Wt: 309.14 g/mol
InChI Key: COVDKJYZLSFQKS-UHFFFAOYSA-N
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Description

(2,3-Dihydroxybenzyl)trimethylammonium iodide is a quaternary ammonium compound with a benzyl group substituted with two hydroxyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydroxybenzyl)trimethylammonium iodide typically involves the reaction of 2,3-dihydroxybenzyl alcohol with trimethylamine in the presence of an iodinating agent such as iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydroxybenzyl)trimethylammonium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl derivative.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroxybenzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dihydroxybenzyl)trimethylammonium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,3-Dihydroxybenzyl)trimethylammonium iodide involves its interaction with biological molecules and cellular pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The hydroxyl groups and the quaternary ammonium moiety play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxypropyl)trimethylammonium iodide
  • (Ferrocenylmethyl)trimethylammonium iodide
  • (Iodomethyl)trimethylammonium iodide

Uniqueness

(2,3-Dihydroxybenzyl)trimethylammonium iodide is unique due to the presence of two hydroxyl groups on the benzyl ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

1972-59-4

Molecular Formula

C10H16INO2

Molecular Weight

309.14 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C10H15NO2.HI/c1-11(2,3)7-8-5-4-6-9(12)10(8)13;/h4-6H,7H2,1-3H3,(H-,12,13);1H

InChI Key

COVDKJYZLSFQKS-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CC1=C(C(=CC=C1)O)O.[I-]

Related CAS

84304-14-3 (Parent)

Origin of Product

United States

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